4-Chloro-3-methylquinoline-8-carbonitrile
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Overview
Description
4-Chloro-3-methylquinoline-8-carbonitrile is an organic compound with the molecular formula C11H7ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylquinoline-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of aniline derivatives followed by cyclization to form the quinoline ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylquinoline-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-Chloro-3-methylquinoline-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylquinoline-8-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, blocking the activity of target proteins and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-methylquinoline: Similar in structure but differs in the position of the methyl group.
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with different functional groups.
Uniqueness
4-Chloro-3-methylquinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and cyano groups make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-chloro-3-methylquinoline-8-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-6-14-11-8(5-13)3-2-4-9(11)10(7)12/h2-4,6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMKZHVIIFKNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC(=C2N=C1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273113 |
Source
|
Record name | 4-Chloro-3-methyl-8-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334405-50-3 |
Source
|
Record name | 4-Chloro-3-methyl-8-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334405-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-methyl-8-quinolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001273113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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